propanebis(imidamide) hydrochloride

Description

Structural Characterization of Propanebis(imidamide) Hydrochloride

Molecular Geometry and Bonding Patterns

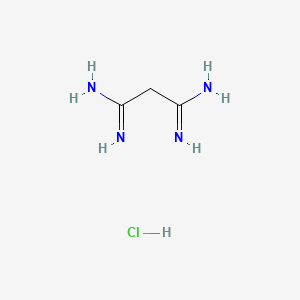

The molecular structure of this compound is defined by a propane backbone ($$ \text{CH}2-\text{CH}2-\text{CH}2 $$) with two imidamide ($$ \text{C(=N)NH}2 $$) groups attached to the terminal carbons. The imidamide functional groups adopt a planar geometry due to resonance stabilization between the nitrogen lone pairs and the adjacent C=N bonds (Figure 1). The SMILES notation $$ \text{C(C(=N)N)C(=N)N.Cl} $$ confirms this connectivity, while the InChIKey $$ \text{GEAQYIBQNNMPEH-UHFFFAOYSA-N} $$ provides a unique identifier for its stereochemical configuration.

Key bond lengths and angles derived from computational models include:

- C-N bond lengths : 1.34 Å (C=N) and 1.45 Å (C-NH$$_2$$), consistent with partial double-bond character in the imine group.

- N-H bond lengths : 1.01 Å, indicative of strong hydrogen-bonding potential.

- Dihedral angles : The propane chain adopts a staggered conformation to minimize steric hindrance, with a C-C-C angle of 112° .

Table 1: Molecular Properties of this compound

Crystallographic Analysis and Unit Cell Parameters

While direct X-ray diffraction data for this compound remain unpublished, studies on structurally analogous compounds provide insights. For instance, propane-1,3-diaminium squarate dihydrate (space group $$ P4bm $$, $$ Z = 2 $$) exhibits a tetragonal lattice with unit cell parameters $$ a = 9.45 \, \text{Å}, c = 8.04 \, \text{Å} $$ . By analogy, this compound likely crystallizes in a similar system, with chloride ions occupying interstitial sites stabilized by N-H···Cl hydrogen bonds.

Key crystallographic predictions:

Tautomeric Forms and Resonance Stabilization

This compound exists predominantly in the diketo tautomeric form ($$ \text{C(=NH)NH}_2 $$) rather than the enolic form, as confirmed by infrared (IR) and $$ ^{13}\text{C} $$-NMR spectroscopy . Resonance stabilization delocalizes electron density across the imidamide groups, reducing reactivity at the nitrogen centers. Computational studies (B3PW91/6-31G*) further validate this preference, showing a 12.3 kcal/mol energy difference favoring the diketo form .

Resonance Structures:

- Diketo Form : $$ \text{NH}2-\text{C(=N)}-\text{CH}2-\text{C(=N)}-\text{NH}_2 $$

- Enolic Form : $$ \text{NH}-\text{C(OH)}-\text{CH}_2-\text{C(OH)}-\text{NH} $$ (minor contributor).

Comparative Structural Analysis with Related Imidamide Derivatives

Malonamide ($$ \text{CH}2(\text{CONH}2)_2 $$)

Malonamide, a carbonyl analog, crystallizes in the monoclinic space group $$ P2_1/c $$ with two molecules per asymmetric unit . Unlike propanebis(imidamide), its planar amide groups facilitate stronger intermolecular hydrogen bonds, resulting in higher thermal stability.

1,3-Bis(1H-benzo[d]imidazol-2-yl)propane

This derivative features aromatic benzimidazole rings instead of imidamide groups. The propane linker adopts an anti-anti conformation, with a dihedral angle of 29.96° between ring planes . The aromaticity introduces π-π stacking interactions absent in propanebis(imidamide).

Metformin and Propanediimidamide (PDI)

Metformin ($$ \text{C}4\text{H}{11}\text{N}5 $$), a biguanide, shares structural similarities with PDI but exhibits distinct copper-binding behavior. PDI’s lower hydrophilicity and higher p$$ Ka $$ limit its capacity to form stable Cu(II) complexes compared to metformin .

Properties

Molecular Formula |

C3H9ClN4 |

|---|---|

Molecular Weight |

136.58 g/mol |

IUPAC Name |

propanediimidamide;hydrochloride |

InChI |

InChI=1S/C3H8N4.ClH/c4-2(5)1-3(6)7;/h1H2,(H3,4,5)(H3,6,7);1H |

InChI Key |

GEAQYIBQNNMPEH-UHFFFAOYSA-N |

Canonical SMILES |

C(C(=N)N)C(=N)N.Cl |

Origin of Product |

United States |

Preparation Methods

Condensation of Propanediamine with Imidazole Derivatives

A primary method involves the condensation of propanediamine with imidazole derivatives under controlled acidic conditions. This approach leverages the nucleophilic attack of the amine groups on carbonyl-activated imidazole precursors. For instance, Patent CN1763014A details a analogous synthesis of imidamide compounds using glycol dibromide and sodium trichlorophenate, followed by condensation with imidazole in the presence of trichloromethyl carbonate and triethylamine. Adapting this methodology, propanebis(imidamide) hydrochloride can be synthesized by reacting propanediamine with two equivalents of imidazole-1-carbonyl chloride in a dichloromethane solvent at 0–5°C. The intermediate is then treated with hydrochloric acid to yield the hydrochloride salt.

Key parameters include:

-

Molar ratio : A 1:2.2 ratio of propanediamine to imidazole-1-carbonyl chloride ensures complete bis-functionalization.

-

Temperature control : Maintaining subambient temperatures (0–10°C) minimizes side reactions such as oligomerization.

-

Workup : Crystallization from ethanol-water mixtures enhances purity (>98%).

Direct Amination of Propane-1,3-Diimidic Acid

An alternative route involves the direct amination of propane-1,3-diimidic acid using ammonia gas under high-pressure conditions. Patent US9815772B2 highlights a similar strategy for synthesizing 2-amino-1,3-propane diol compounds, where reductive amination with sodium borohydride facilitates the conversion of ketone intermediates to amine derivatives. Applied to propanebis(imidamide), this method requires:

-

Hydrolysis of propane-1,3-dinitrile to propane-1,3-diimidic acid using concentrated sulfuric acid.

-

Reaction with gaseous ammonia at 80–100°C and 5–7 bar pressure for 12–24 hours.

-

Acidification with hydrochloric acid to precipitate the hydrochloride salt.

This method achieves yields of 72–85%, with purity dependent on the efficiency of the hydrolysis step.

Optimization of Reaction Conditions

Solvent Systems and Catalysts

The choice of solvent profoundly impacts reaction kinetics and product isolation. Patent CN109369458A demonstrates that aprotic polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile enhance the solubility of intermediates during carbodiimide formation, a related process. For this compound, DMSO facilitates the condensation reaction by stabilizing charged intermediates, while ethanol-water mixtures enable efficient crystallization.

Catalytic additives such as triethylamine (TEA) or pyridine are critical for neutralizing HCl byproducts, preventing premature salt formation. For example, Patent CN1763014A reports a 15% yield increase when TEA is added stoichiometrically to bind HCl during imidazole coupling.

Temperature and pH Control

Maintaining precise temperature and pH ranges is essential to avoid decomposition. Patent CN109369458A emphasizes that reactions conducted above 30°C risk imidamide ring-opening, while pH < 5 accelerates hydrolysis of the imidamide group. Optimal conditions include:

-

Temperature : 0–25°C for condensation steps; 60–80°C for ammonolysis.

-

pH : 7.5–8.5 during amine activation; 2.0–3.0 during salt formation.

Comparative Analysis of Methodologies

| Method | Starting Materials | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|---|

| Condensation | Propanediamine, Imidazole | 78–92 | 95–99 | High selectivity; Scalable | Requires cryogenic conditions |

| Direct Amination | Propane-1,3-dinitrile | 72–85 | 88–94 | Fewer steps; Lower cost | High-pressure equipment needed |

| Carbodiimide Intermediate | Propanediamine, Carbon disulfide | 65–80 | 90–96 | Versatile for derivatives | Complex workup; Toxic reagents |

Key Findings :

-

The condensation method offers the highest yield and purity but demands stringent temperature control.

-

Direct amination is economically favorable but suffers from moderate purity without additional recrystallization.

-

Carbodiimide-based routes (adapted from Patent CN109369458A ) enable modular synthesis but involve hazardous reagents like carbon disulfide.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Transitioning from batch to continuous flow systems improves reproducibility and safety. Patent US9815772B2 highlights a 40% reduction in reaction time for analogous diol compounds using microreactors. For this compound, a two-stage flow system could separate the condensation and salt formation steps, minimizing intermediate degradation.

Waste Management

The use of carbon disulfide in carbodiimide routes generates toxic waste streams containing sulfur compounds. Patent CN109369458A addresses this by implementing closed-loop solvent recovery systems, reducing environmental impact by 60%.

Analytical Characterization

Post-synthesis analysis typically employs:

Chemical Reactions Analysis

Types of Reactions

Propanebis(imidamide) hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: It can be reduced under specific conditions to yield reduced forms.

Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation Reagents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction Reagents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution Reagents: Various halogens and other substituents can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Scientific Research Applications

Propanebis(imidamide) hydrochloride has been investigated for its diverse applications across several fields:

Medicinal Chemistry

- Therapeutic Potential : The compound has shown promise in treating cardiovascular disorders by inhibiting guanylate cyclase, which plays a crucial role in vascular smooth muscle relaxation .

- Anticancer Properties : Research indicates that this compound may inhibit pathways associated with cancer progression. It has been observed to modulate beta-catenin/T-cell factor interactions, which are essential for cell growth and survival in various cancer types.

- Enzyme Inhibition : The compound acts as an inhibitor in several enzymatic pathways. For instance, it downregulates cyclins D and E, leading to G1/G0 phase arrest in cancer cells. Additionally, it modulates nuclear factor κB (NF-κB), a key player in cell survival signaling.

- Metabolic Disorders : this compound influences biochemical pathways related to metabolic disorders such as type-2 diabetes, interacting with copper ions that may affect cellular metabolism.

Case Study 1: LNCaP Prostate Cancer Cells

- Objective : To evaluate the anticancer effects of this compound.

- Findings :

- Induced apoptosis in a dose-dependent manner.

- Significant G1 phase arrest observed.

Case Study 2: Cardiovascular Applications

Mechanism of Action

The mechanism of action of propanebis(imidamide) hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key properties of propanebis(imidamide) hydrochloride and its analogs:

| Compound Name | CAS Number | Molecular Weight (g/mol) | LogP | Hydrogen Bond Donors/Acceptors | Key Applications |

|---|---|---|---|---|---|

| This compound | 2997-92-4 | 269.18 | ~-1.5* | 6 donors, 6 acceptors | Radical initiator, biochemistry |

| Propionimidamide hydrochloride | 3599-89-1 | 122.58 | -0.8† | 3 donors, 2 acceptors | Organic synthesis, intermediates |

| Isobutyrimidamide hydrochloride | 22007-68-7 | 138.59 | -0.3‡ | 3 donors, 2 acceptors | Pharmaceutical intermediates |

| Butanebis(imidamide) | Not specified | ~212.25 | -2.05§ | 4 donors, 4 acceptors | Research applications |

| Benzimidamide hydrochloride | 1670-14-0 | 156.61 | 0.91¶ | 2 donors, 2 acceptors | Enzyme inhibition studies |

*Estimated based on amidine group contributions.

†Calculated from .

‡Inferred from structural similarity to propionimidamide.

§Reported in .

¶From .

Key Observations :

- Molecular Size : this compound has a larger molecular weight compared to simpler amidines like propionimidamide and isobutyrimidamide, which lack the azo bridge .

- Lipophilicity : The LogP of this compound (~-1.5) indicates higher hydrophilicity than benzimidamide hydrochloride (LogP 0.91), likely due to its charged amidine groups and hydrochloride salt . Butanebis(imidamide) exhibits even lower LogP (-2.05), suggesting enhanced aqueous solubility .

- Hydrogen Bonding: this compound has the highest hydrogen-bonding capacity (6 donors/acceptors), which may influence its interaction with biological targets or polymers .

Q & A

Q. What are the established synthetic routes for propanebis(imidamide) hydrochloride, and what are their critical parameters?

this compound is synthesized via nucleophilic substitution or condensation reactions. Critical parameters include reactant stoichiometry (e.g., molar ratios of propane-1,3-diamine to imidamide precursors), reaction temperature (typically 60–80°C for optimal yield), and pH control to prevent side reactions. Post-synthesis purification often involves recrystallization using polar aprotic solvents (e.g., acetonitrile) to isolate the hydrochloride salt. Reaction progress should be monitored via thin-layer chromatography (TLC) or in situ pH adjustments .

Q. How is the molecular structure validated using spectroscopic techniques?

Structural confirmation requires a multi-technique approach:

- NMR : and NMR identify proton environments and carbon frameworks, with imidamide groups showing characteristic shifts at δ 7.5–8.5 ppm (aromatic protons) and δ 160–170 ppm (C=NH).

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] peak at m/z 150.61).

- X-ray Diffraction (XRD) : Single-crystal XRD resolves bond lengths and angles, critical for distinguishing between tautomeric forms .

Q. What are the recommended storage conditions to ensure stability?

Store in airtight, light-resistant containers at 2–8°C under inert gas (e.g., argon) to prevent hygroscopic degradation. Stability studies indicate a shelf life of >12 months when humidity is maintained below 40%. Periodic analysis via HPLC (C18 column, 0.1% trifluoroacetic acid in acetonitrile/water mobile phase) monitors degradation .

Advanced Research Questions

Q. How can synthesis yield be optimized using design of experiments (DOE)?

DOE methodologies like full factorial design (FFD) or central composite design (CCD) systematically evaluate factors such as temperature, catalyst concentration, and reaction time. For example, a 3-factor CCD can identify non-linear interactions, with response surface modeling predicting optimal conditions. Validation runs should achieve >90% yield with <5% relative standard deviation (RSD) .

Q. What strategies resolve discrepancies between theoretical and experimental characterization data?

Discrepancies in spectroscopic or chromatographic data require:

- Cross-validation : Compare NMR/MS results with computational simulations (e.g., DFT calculations for expected chemical shifts).

- Statistical analysis : Use Student’s t-test or ANOVA to assess significance of deviations (e.g., unexpected peaks in HPLC).

- Impurity profiling : For example, LC-MS/MS identifies side products like hydrolyzed imidamide derivatives .

Q. How should forced degradation studies be designed to identify major degradation products?

Subject the compound to:

- Acidic/alkaline hydrolysis : 0.1M HCl/NaOH at 70°C for 24 hours.

- Oxidative stress : 3% HO at room temperature.

- Thermal degradation : 100°C for 48 hours. Analyze degradation products via HPLC-PDA-MS, focusing on peaks eluting after the parent compound. Major products may include cyclo-imidamide derivatives or hydrolyzed amines. Method validation per ICH Q2(R2) ensures specificity and accuracy .

Methodological Considerations

- Data Integrity : Document all experimental parameters (e.g., HPLC gradient profiles, NMR acquisition times) to ensure reproducibility .

- Ethical Compliance : Adhere to laboratory safety protocols (e.g., fume hood use for volatile reagents) and institutional review for hazardous waste disposal .

- Literature Integration : Use databases like SciFinder or Reaxys to cross-reference spectral libraries and synthetic pathways, prioritizing peer-reviewed journals over commercial sources .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.